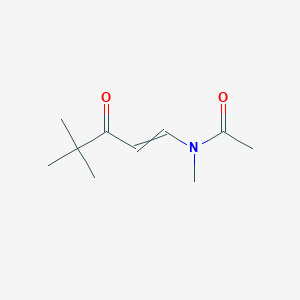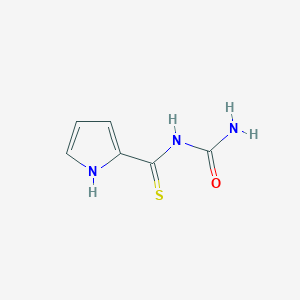
1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is a heterocyclic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The molecular formula of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is C5H6N2S, and it is characterized by the presence of both a carbothioamide and an aminocarbonyl group attached to the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- can be synthesized through several methods. One common approach involves the reaction of ethoxycarbonylpyrrole-2-thiocarboxamide with sodium hydroxide, which yields the desired compound . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbothioamide and aminocarbonyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while substitution reactions can produce various N-substituted pyrroles .
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
- Pyrrole-2-thiocarboxamide
- Pyrrole-2-carboxamide
- Pyrrole-2-carboxaldehyde
Comparison: 1H-Pyrrole-2-carbothioamide, N-(aminocarbonyl)- is unique due to the presence of both carbothioamide and aminocarbonyl groups, which confer distinct reactivity and properties compared to similar compounds.
Propiedades
Número CAS |
37488-56-5 |
|---|---|
Fórmula molecular |
C6H7N3OS |
Peso molecular |
169.21 g/mol |
Nombre IUPAC |
1H-pyrrole-2-carbothioylurea |
InChI |
InChI=1S/C6H7N3OS/c7-6(10)9-5(11)4-2-1-3-8-4/h1-3,8H,(H3,7,9,10,11) |
Clave InChI |
GGRBKZCECFBZAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=S)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


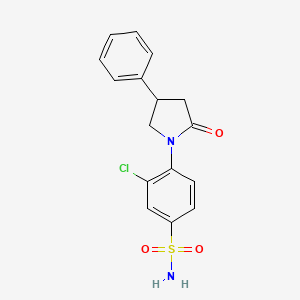
![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
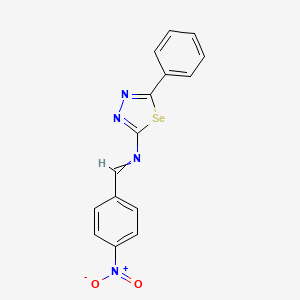
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)

![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)


![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
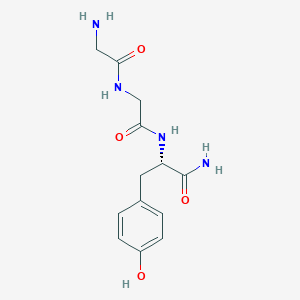
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)

![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
